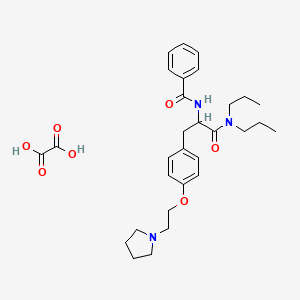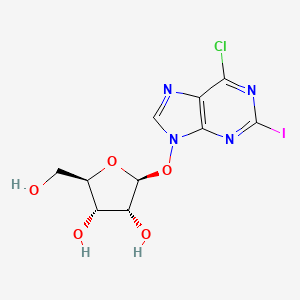
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile is a chemical compound characterized by the presence of trifluoromethyl groups and an iodine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)-5-iodobenzonitrile typically involves the introduction of trifluoromethyl groups and an iodine atom onto a benzonitrile ring. One common method involves the reaction of a suitable benzonitrile precursor with trifluoromethylating agents and iodine sources under specific conditions. For instance, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide and copper powder in pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the benzonitrile ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethyl)-5-iodobenzonitrile involves its interaction with molecular targets through its trifluoromethyl groups and iodine atom. These functional groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(trifluoromethyl)indoles: These compounds share the trifluoromethyl groups but differ in the core structure, which is an indole instead of a benzonitrile.
Trifluoromethylpyridines: These compounds have a pyridine core and are used in similar applications, such as agrochemicals and pharmaceuticals.
Uniqueness
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile is unique due to the combination of trifluoromethyl groups and an iodine atom on a benzonitrile core. This combination imparts distinct chemical properties, such as high reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H2F6IN |
|---|---|
Molecular Weight |
365.01 g/mol |
IUPAC Name |
5-iodo-2,3-bis(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2F6IN/c10-8(11,12)6-2-5(16)1-4(3-17)7(6)9(13,14)15/h1-2H |
InChI Key |
TZWJBURUVSYFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(F)(F)F)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


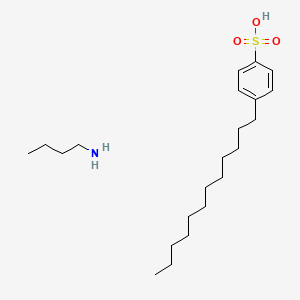

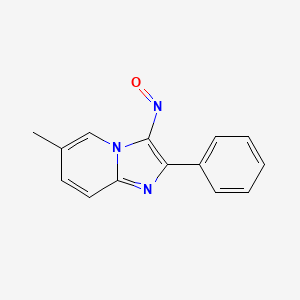


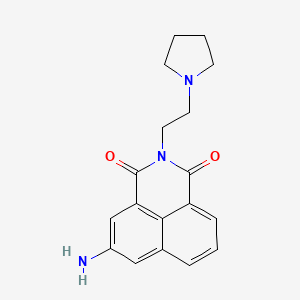
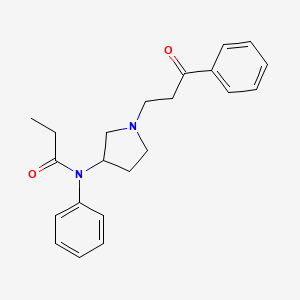

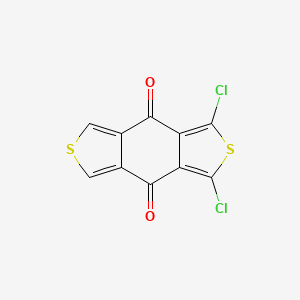
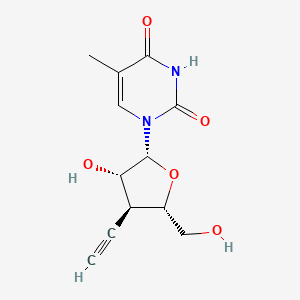
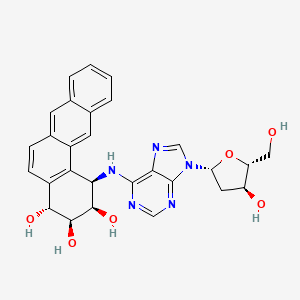
![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
